

# Spectroscopic Profile of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-[2-(4-Nonylphenoxy)ethoxy]ethanol

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This technical guide provides an in-depth overview of the spectroscopic data for the nonionic surfactant **2-[2-(4-Nonylphenoxy)ethoxy]ethanol**, a compound of interest in various chemical and biological applications. This document outlines the key spectral characteristics obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FTIR, and Mass Spectrometry analyses of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.10	d	Ar-H
6.80	d	Ar-H
3.75	t	-OCH <sub>2</sub> CH <sub>2</sub> OH
3.60	m	-OCH <sub>2</sub> CH <sub>2</sub> O-
2.55	t	Ar-CH <sub>2</sub> -
1.55	m	-CH <sub>2</sub> - (alkyl chain)
1.25	m	-CH <sub>2</sub> - (alkyl chain)
0.85	t	-CH <sub>3</sub> (alkyl chain)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
156.0	Ar-C-O
143.5	Ar-C-alkyl
128.0 / 114.0	Ar-C
72.5 / 70.0 / 61.0	-OCH <sub>2</sub> CH <sub>2</sub> -
32.0–14.0	Alkyl carbons

Table 3: FTIR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3370	O-H stretch
2900	C-H alkyl stretch
1610	Ar C=C stretch
1240	Ar-O-C stretch
1100	C-O-C ether stretch

Table 4: Mass Spectrometry Data

m/z	Assignment
308.2351	[M] <sup>+</sup> (Molecular Ion)[1]
179	[C <sub>11</sub> H <sub>15</sub> O] <sup>+</sup> (Nonylphenol fragment)
133	[C <sub>6</sub> H <sub>5</sub> OCH <sub>2</sub> CH <sub>2</sub> O] <sup>+</sup>

## Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 10-20 mg of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

**<sup>1</sup>H NMR Acquisition:**

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

**<sup>13</sup>C NMR Acquisition:**

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.

**Data Processing:**

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

### Sample Preparation:

- For liquid samples, a small drop of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol** is placed directly onto the ATR crystal.

### Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Record the sample spectrum.
- The instrument software automatically subtracts the background from the sample spectrum.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

### Data Analysis:

- Identify characteristic absorption bands and assign them to specific functional groups (e.g., O-H, C-H, C=C, C-O-C). The C-O-C ether linkage in the polyethylene glycol chain is a key analytical band.[\[2\]](#)[\[3\]](#)

## High-Resolution Mass Spectrometry (HRMS)

**Objective:** To determine the precise molecular weight and elemental composition, and to study fragmentation patterns for structural elucidation.

**Instrumentation:** A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, often coupled with a liquid chromatography system (LC-MS).[\[4\]](#)[\[5\]](#)

### Sample Preparation:

- Prepare a dilute solution of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1  $\mu\text{g}/\text{mL}$ .

- If using LC-MS, the sample is injected into the LC system for separation prior to mass analysis. For direct infusion, the sample solution is introduced directly into the mass spectrometer's ion source.

#### Mass Spectrometry Parameters:

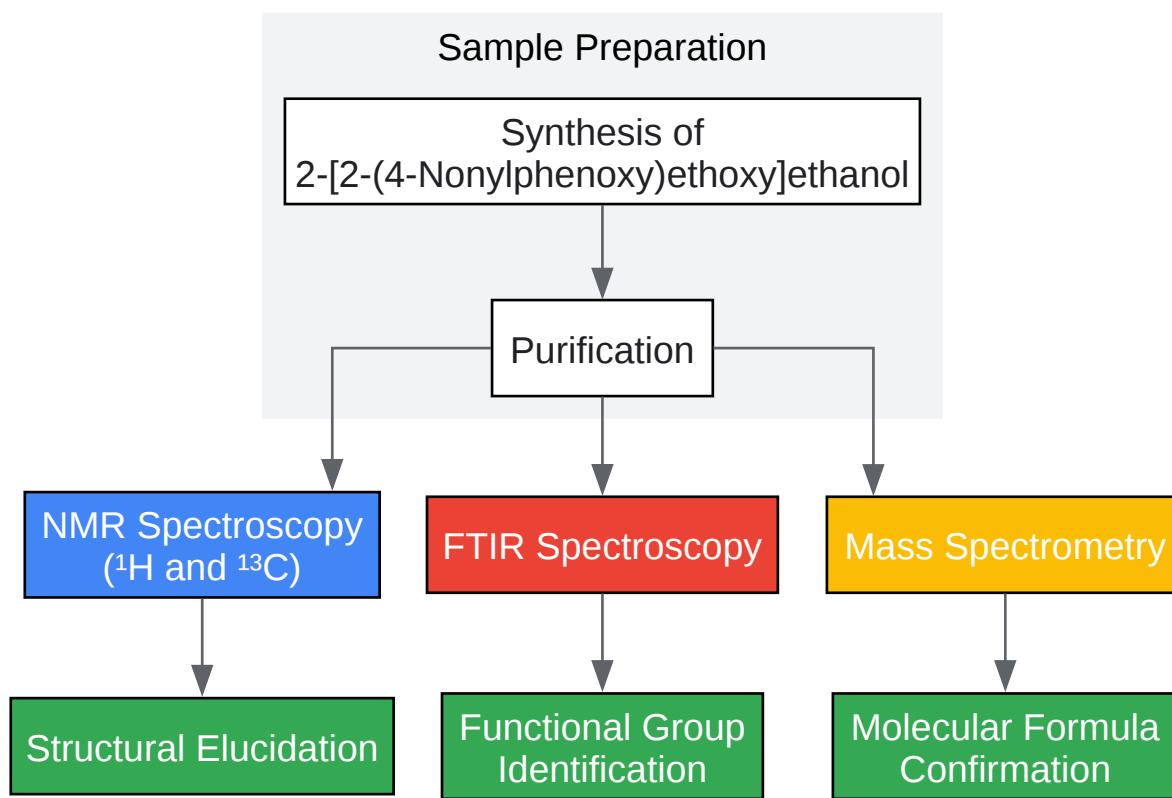
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for nonylphenol ethoxylates, often forming ammonium adducts  $[M+NH_4]^+$ .<sup>[4]</sup>
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
- Resolution: Set to a high resolving power (e.g., >60,000) to enable accurate mass measurements.
- Collision Energy (for MS/MS): If fragmentation data is desired, select the precursor ion (e.g., the molecular ion) and apply a suitable collision energy to induce fragmentation.

#### Data Analysis:

- Determine the accurate mass of the molecular ion and use it to calculate the elemental formula. The measured mass should be within a few ppm of the theoretical mass.
- Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the nonylphenol and ethoxy chain fragments.<sup>[1]</sup>

## Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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